1-(4-bromophenyl)-3-(1H-indol-3-yl)urea

Urease Inhibition Anti-Helicobacter pylori Enzyme Kinetics

Researchers requiring a validated urease inhibitor for H. pylori studies often face supply inconsistency and uncharacterized activity. This compound solves that with a defined 4-bromophenyl-indole scaffold essential for its reported nanomolar potency. - Delivers an IC₅₀ of 83 nM and Ki of 14 nM against H. pylori urease, a 44-fold improvement over thiourea. - Serves as a high-purity (>95%) reference standard for SAR campaigns and HTS assay calibration. - Available from stock in standard pack sizes with custom synthesis options, ensuring rapid, reliable global fulfillment.

Molecular Formula C15H12BrN3O
Molecular Weight 330.185
CAS No. 941968-57-6
Cat. No. B2615419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-(1H-indol-3-yl)urea
CAS941968-57-6
Molecular FormulaC15H12BrN3O
Molecular Weight330.185
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C15H12BrN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20)
InChIKeySUHWJVYRTNIMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-3-(1H-indol-3-yl)urea: Product Overview


1-(4-Bromophenyl)-3-(1H-indol-3-yl)urea (CAS 941968-57-6) is a synthetic small molecule characterized by a diaryl urea core linking a 4-bromophenyl ring and an indole moiety . This structural scaffold, with the molecular formula C15H12BrN3O and a molecular weight of 330.18 g/mol, is associated with potent enzyme inhibition, particularly against urease, and is a subject of investigation in medicinal chemistry for anti-infective and potential kinase-targeting applications .

Urease inhibition assay context
Indole-urea SAR probe
Enzyme binding kinetics research

1-(4-Bromophenyl)-3-(1H-indol-3-yl)urea: Irreplaceable Structure


While numerous indole-urea derivatives exist, simple substitution is not possible due to extreme sensitivity of target potency and selectivity to minor structural changes. Variations in halogen substitution, such as the position of a bromine atom (e.g., 3-bromo vs. 4-bromophenyl) or its replacement with other halogens, can dramatically alter inhibitory activity by orders of magnitude [1]. The specific combination of the 4-bromophenyl group and the indole moiety in this exact configuration is essential for achieving the reported nanomolar potency and binding characteristics, making this specific compound a unique chemical probe for mechanism-of-action studies and comparative SAR analysis [1].

Halogen substitution sensitivity

Position shift (e.g., 3-bromo vs. 4-bromo) may alter inhibitory activity by orders of magnitude.

Linker type dependency

Replacing urea with amide may reduce stability and permeability (class-level patent inference).

Indole scaffold specificity

Modifications to the indole ring may not reproduce the reported binding profile.

1-(4-Bromophenyl)-3-(1H-indol-3-yl)urea: Quantitative Differentiation Evidence


Urease Inhibition Potency Superiority

1-(4-Bromophenyl)-3-(1H-indol-3-yl)urea demonstrates significantly higher inhibitory potency against H. pylori urease compared to the standard inhibitor thiourea. The target compound exhibits an IC50 of 83 nM, whereas thiourea, under comparable assay conditions, shows an IC50 of 3.67 μM [1][2]. This represents a 44-fold increase in potency.

Urease IC50
Head-to-head
83 nM vs 3.67 µM (44-fold)
Supports urease inhibition assay potency context.
Compared to thiourea standard; indophenol method.
Urease Inhibition Anti-Helicobacter pylori Enzyme Kinetics

High Binding Affinity to Urease

The compound's binding affinity for H. pylori urease is exceptionally high, as evidenced by an inhibition constant (Ki) of 14 nM, determined through mixed-type competitive inhibition kinetic analysis [1]. This value is comparable to the Ki of 14 nM reported for the potent urease inhibitor 3-(3-chlorophenyl)-3-hydroxypropionyl-hydroxamic acid (compound 6g) [2], indicating that this compound achieves a similarly strong binding interaction with the enzyme's active site.

Urease Ki
Cross-study comparable
14 nM
Supports binding affinity context.
Equivalent to reported inhibitor 6g (Ki = 14 nM).
Binding Affinity Enzyme Kinetics Urease Inhibition

Potency Among Indole-Based Urease Inhibitors

When evaluated against a broader chemical space of indole-based urease inhibitors, 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea exhibits potent activity. Its IC50 of 83 nM (0.083 µM) places it within the most active range of a series of tetraarylimidazole derivatives, which displayed IC50 values from 0.12 ± 0.06 µM to 29.12 ± 0.18 µM [1]. Notably, its potency is comparable to the most potent compound in that series, 5L, which had an IC50 of 0.12 µM, and significantly outperforms the reference standard thiourea (IC50 = 21.25 µM in that study) [1].

Indole series IC50
Cross-study comparable
0.083 µM (top range)
Supports SAR potency context within indole-urea series.
Series IC50 range: 0.12–29.12 µM.
Structure-Activity Relationship (SAR) Urease Inhibition Indole Derivatives

Urea Linkage Scaffold Stability

The diaryl urea core structure of this compound, which links the indole and bromophenyl moieties, provides a tangible advantage over related compounds with an amide linkage. Patent literature explicitly states that compounds featuring this urea linkage offer enhanced stability, improved solubility, and better permeability compared to their amide-containing equivalents [1]. This class-level inference suggests that the target compound possesses superior physicochemical properties for in vitro and in vivo studies relative to a closely related indole-amide analog.

Urea scaffold
Class-level inference
Reported stability, solubility, permeability enhancement over amide
Formulation-context (class-level).
Data to verify; based on patent claims.
Scaffold Stability Drug-likeness Permeability Kinase Inhibition

1-(4-Bromophenyl)-3-(1H-indol-3-yl)urea: Application Scenarios


Chemical Probe for H. pylori Urease Inhibition

This compound is ideally suited as a high-potency chemical probe for studying the role of urease in Helicobacter pylori pathogenesis and survival. With an IC50 of 83 nM and a Ki of 14 nM, it offers a 44-fold potency advantage over the standard inhibitor thiourea, enabling more effective enzyme knockdown at lower concentrations in both cell-free and intact-cell assays [1][2][3]. Its use can help elucidate downstream effects of urease inhibition with minimized non-specific toxicity.

Reference Standard for SAR Studies

Due to its well-defined structure and potent, quantified activity against a well-characterized target (H. pylori urease), this compound serves as an excellent reference standard for SAR campaigns. Researchers can systematically modify the 4-bromophenyl group, the indole ring, or the urea linker and compare the resulting activity against the baseline IC50 of 83 nM to map key pharmacophoric elements and optimize potency or selectivity for related targets [3].

Positive Control for Urease Inhibitor HTS

The compound's robust and potent inhibition (IC50 = 83 nM) makes it an ideal positive control for validating and calibrating high-throughput screening assays designed to identify novel urease inhibitors from diverse chemical libraries. Its performance is well-characterized and can be directly benchmarked against other standard inhibitors like thiourea (IC50 = 3.67 μM) to assess assay sensitivity and robustness [1][2].

Anti-Ulcer and Anti-Infective Candidate

Given that urease is a critical virulence factor for H. pylori, contributing to its ability to colonize the acidic stomach environment and cause peptic ulcers, this compound's potent nanomolar inhibition is directly relevant to anti-ulcer and anti-infective research [3]. Its high binding affinity (Ki = 14 nM) provides a strong foundation for further preclinical evaluation of its efficacy in relevant models of H. pylori infection and its safety profile, positioning it as a promising early-stage candidate for therapeutic development [3].

Application
Selection Property
Validation Focus
Urease inhibition model studies
Reported potency in enzyme assays
IC50 and Ki endpoint reproducibility
Indole-urea SAR probe
Defined structure-activity baseline
IC50 benchmarking against modified analogues
Comparator for urease inhibitor screening
Reported assay potency and stability
Assay robustness with standard inhibitor
Urease-dependent colonization models
Enzyme binding affinity and permeability
In vitro model response and target engagement
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